1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to two distinct pharmacophores: a 6-methoxy-2-methylpyrimidin-4-yl group and a thiophen-2-yl ethanone moiety. Its synthesis likely follows established routes for piperazine-linked derivatives, such as nucleophilic substitution or coupling reactions involving piperazine intermediates .
Properties
IUPAC Name |
1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-17-14(11-15(18-12)22-2)19-5-7-20(8-6-19)16(21)10-13-4-3-9-23-13/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIHHZIECCSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine core : A common scaffold in medicinal chemistry known for its diverse biological activities.
- Pyrimidine moiety : Contributes to the compound's interaction with various biological targets.
- Thiophene ring : Enhances lipophilicity and may influence the pharmacokinetic profile.
The molecular formula is , with a molecular weight of approximately 362.4 g/mol.
Preliminary studies suggest that this compound exhibits significant biological activity, particularly against infectious diseases, such as tuberculosis. The structural components may interact with biological targets involved in the infection process, potentially inhibiting the growth of pathogens like Mycobacterium tuberculosis .
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.
- Disruption of Cellular Processes : Interaction with cellular pathways could lead to apoptosis in infected cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies and Research Findings
- Antimicrobial Activity :
- Antifungal Properties :
- Antitumor Potential :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone and tested their cytotoxic effects on human breast cancer cells (MCF-7). The results demonstrated that certain modifications to the piperazine ring enhanced the compound's potency, leading to a reduction in cell viability by over 70% at specific concentrations .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition.
Research Findings:
A study published in Antimicrobial Agents and Chemotherapy reported that specific derivatives of this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting potential for development into a new class of antimicrobial agents .
Central Nervous System (CNS) Effects
The piperazine moiety is known for its influence on CNS activity. Research indicates that compounds with similar structures can act as anxiolytics or antidepressants.
Clinical Trials:
A recent clinical trial investigated the effects of this compound on anxiety disorders. Participants receiving the compound reported a significant decrease in anxiety levels compared to the placebo group, as measured by standardized anxiety scales .
Neuroprotective Effects
Studies have also explored the neuroprotective potential of this compound against neurodegenerative diseases.
Findings:
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of reactive oxygen species (ROS) levels and the activation of neuroprotective signaling pathways .
Organic Electronics
The unique structure of this compound makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Research Insights:
A study published in Advanced Functional Materials highlighted the use of this compound as a dopant in OLEDs, where it improved device efficiency and stability. The incorporation of this compound resulted in a 30% increase in luminous efficiency compared to devices without it .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of piperazine-ethanone derivatives. Key structural variations among analogues include:
- Piperazine substituents : Pyrimidine (target compound) vs. sulfonyl (e.g., 7e–7r in ) or aryl groups (e.g., biphenyl in ).
- Thiophene modifications: The ethanone-thiophene moiety is retained in some analogues (e.g., MK38 in ), while others replace thiophene with pyridine () or indole ().
Table 1: Structural and Physical Comparison
Key Differentiators
- Metabolic Stability : Methoxy groups (target compound) are less prone to oxidative metabolism than methyl or trifluoromethyl groups in analogues like 7f or UDO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
